molecular formula C13H15N3OS B2640262 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide CAS No. 1207052-17-2

3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide

Cat. No. B2640262
M. Wt: 261.34
InChI Key: PJOPOWXLLOGKIK-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide is a chemical compound with the molecular formula C13H15N3OS and a molecular weight of 261.341. It is available for purchase from various chemical suppliers1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide. However, there are studies on the synthesis of similar compounds2. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and antiproliferative properties2.



Molecular Structure Analysis

The molecular structure of 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide consists of a benzamide group attached to a dimethylamino group and a 3-methylisothiazol-5-yl group1. However, detailed structural analysis such as bond lengths and angles, or 3D conformation, is not available in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide are not fully detailed in the search results. The molecular weight is given as 261.341.


Scientific Research Applications

1. Therapeutic Potential and Mechanism of Action

3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide exhibits therapeutic potential through various biological interactions and mechanisms. For instance, it has shown promise in addressing conditions related to the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The non-peptide V2 arginine vasopressin (AVP) antagonist, closely related to the chemical structure , has demonstrated effectiveness in producing water diuresis and improving hyponatremia in patients with SIADH, indicating its potential therapeutic role in fluid and electrolyte balance disorders (Saito et al., 1997).

2. Cancer Treatment and DNA Interaction

The compound has been studied for its role in cancer treatment, especially due to its DNA-intercalating properties. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a close analog, is a new DNA-intercalating drug that exhibits a dual mode of cytotoxic action, potentially involving topoisomerases I and II. It has shown promise in preclinical activities against solid tumors, highlighting its potential application in cancer chemotherapy (McCrystal et al., 1999). Additionally, the metabolism of DACA in cancer patients undergoing phase I clinical trials has been extensively studied, providing insights into its biotransformation and potential detoxication reactions, which are crucial for understanding its safety and efficacy in human subjects (Schofield et al., 1999).

3. Neurological and Psychiatric Disorders

Compounds structurally related to 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide have been investigated for their roles in treating neuropsychiatric disorders. For instance, radiolabeled benzamide derivatives are used in imaging studies to detect melanoma due to their potential interaction with melanocytes and melanin, which are ectodermic in origin and present in neuropsychiatric tissues. Such studies are pivotal in diagnosing and assessing the severity of neuropsychiatric conditions (Maffioli et al., 1994).

4. Biomarker Development and Toxicology

The compound's structural analogs have also been used in toxicology and biomarker development. For example, metabolites of chloromethylisothiazolinone and methylisothiazolinone, structurally similar to the compound , have been studied in human volunteers to understand their metabolism and potential use as biomarkers for different exposure patterns in the general population, emphasizing the compound's relevance in toxicological studies and environmental health (Schettgen et al., 2021).

Safety And Hazards

The safety and hazards associated with 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide are not specified in the search results.


Future Directions

The future directions for the study and application of 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-7-12(18-15-9)14-13(17)10-5-4-6-11(8-10)16(2)3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPOWXLLOGKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide

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